molecular formula C13H17NO2S B13340171 4-isopentyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

4-isopentyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B13340171
M. Wt: 251.35 g/mol
InChI Key: UNGDPKFVEHHGEN-UHFFFAOYSA-N
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Description

4-Isopentyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a bicyclic heteroaromatic compound comprising a fused thiophene-pyrrole core with a carboxylic acid substituent at position 5, a methyl group at position 2, and an isopentyl chain at position 2. These compounds are synthesized via alkylation of thieno[3,2-b]pyrrole precursors, as demonstrated in the preparation of similar derivatives (e.g., alkylation with sodium hydride in DMF) .

Key properties of the thieno[3,2-b]pyrrole scaffold include:

  • Molecular weight: ~167–181 g/mol (varies with substituents) .
  • Biological relevance: Inhibitory activity against D-amino acid oxidase (DAAO), antimicrobial, and anti-inflammatory effects .
  • Synthetic utility: Serves as a precursor for carboxamide derivatives with pharmacological applications .

Properties

Molecular Formula

C13H17NO2S

Molecular Weight

251.35 g/mol

IUPAC Name

2-methyl-4-(3-methylbutyl)thieno[3,2-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C13H17NO2S/c1-8(2)4-5-14-10-6-9(3)17-12(10)7-11(14)13(15)16/h6-8H,4-5H2,1-3H3,(H,15,16)

InChI Key

UNGDPKFVEHHGEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)C=C(N2CCC(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Formation of the Thieno[3,2-b]pyrrole Core

  • Starting Materials : Typically, the synthesis begins with compounds like ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, which can be prepared through condensation reactions involving acrylates and thiophene derivatives.

  • Modification to Introduce Substituents : Once the core is formed, modifications can be made to introduce isopentyl and methyl groups. This often involves alkylation reactions for the introduction of alkyl chains.

Introduction of Isopentyl and Methyl Groups

  • Alkylation : The introduction of isopentyl and methyl groups can be achieved through alkylation reactions. For example, a suitable alkyl halide (e.g., isopentyl bromide) can be used to alkylate the thienopyrrole core in the presence of a base.

  • Carboxylation : The carboxylic acid functionality can be introduced by hydrolysis of an ester precursor or through direct carboxylation methods.

Analysis and Discussion

Challenges and Considerations

  • Regioselectivity : Ensuring the correct regiochemistry during alkylation steps can be challenging and may require careful selection of conditions and reagents.
  • Yield and Purity : Each step in the synthesis should be optimized to maximize yield and purity, potentially involving purification techniques like chromatography.

Spectroscopic Characterization

Characterization of the final product would involve spectroscopic techniques such as NMR ($$^1$$H and $$^{13}$$C) and mass spectrometry to confirm the structure and purity.

Data Table: Hypothetical Synthesis Steps

Step Reaction Conditions Yield
1 Formation of thieno[3,2-b]pyrrole core Refluxing toluene, 2 hours 93%
2 Alkylation with isopentyl bromide Base (e.g., NaH), solvent (e.g., DMF) Variable
3 Introduction of methyl group Alkylation or starting material modification Variable
4 Hydrolysis to carboxylic acid Sodium hydroxide, ethanol, heating Variable

Note : The yields and conditions listed are hypothetical and based on general principles of organic synthesis. Actual yields and conditions may vary significantly depending on the specific reagents and conditions used.

Chemical Reactions Analysis

Types of Reactions

4-isopentyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted products such as esters and amides .

Mechanism of Action

The mechanism of action of 4-isopentyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The biological and chemical properties of thieno[3,2-b]pyrrole-5-carboxylic acids are highly dependent on substituents at positions 2, 4, and 3. Below is a comparative analysis of key analogues:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid 4-methyl, 2-H 181.21 - DAAO inhibition (IC₅₀ = 0.2 µM)
- Enhances D-serine levels in vivo .
4H-Furo[3,2-b]pyrrole-5-carboxylic acid Furan ring (replaces thiophene) 151.12 - Lower lipophilicity vs. thieno analogues
- Antimicrobial activity .
2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid 2-methyl, 4-H 167.18 - Intermediate for carboxamide synthesis
- Used in antiparasitic agents .
3,4-Diacetyl-2-methyl-4H-thieno[...]carboxylic acid 2-methyl, 3,4-diacetyl 267.28 - Anti-inflammatory activity
- Isolated from Artemisia scopaeformis .
Key Observations:
  • Lipophilicity : Alkyl substituents (e.g., isopentyl) at position 4 are expected to enhance lipophilicity, improving blood-brain barrier penetration for CNS targets like DAAO .
  • Electron-withdrawing groups : Carboxylic acid at position 5 is critical for hydrogen bonding with enzymatic targets (e.g., DAAO active site) .
  • Ring substitution : Replacing thiophene with furan (as in furo[3,2-b]pyrrole) reduces aromaticity and alters electronic properties, impacting biological activity .
D-Amino Acid Oxidase (DAAO) Inhibition
  • 4-Methyl-4H-thieno[...]carboxylic acid (CAS 841222-62-6): Demonstrated potent DAAO inhibition (IC₅₀ = 0.2 µM) in rodent models, enhancing synaptic D-serine levels and improving cognitive performance .
  • 4H-Thieno[3,2-b]pyrrole-5-carboxamides: Derived from the parent acid, these compounds show improved bioavailability and selectivity for Giardia duodenalis over mammalian cells .
Antimicrobial and Anti-inflammatory Activity
  • 3,4-Diacetyl-2-methyl derivative : Exhibited moderate antimicrobial activity against Staphylococcus aureus (MIC = 16 µg/mL) and antioxidant effects in vitro .
  • Furo[3,2-b]pyrrole analogues: Displayed broader antimicrobial spectra but lower potency compared to thieno derivatives .

Biological Activity

4-Isopentyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a member of the thieno[3,2-b]pyrrole family, which has garnered attention for its potential biological activities. This compound's structure suggests it may possess unique pharmacological properties, particularly in antiviral and anti-inflammatory contexts.

The molecular formula of this compound is C12H15N3O2SC_{12}H_{15}N_{3}O_{2}S. Its structural components include a thieno ring fused with a pyrrole moiety, which is known to influence its biological interactions.

Antiviral Properties

Research indicates that derivatives of thieno[3,2-b]pyrrole exhibit significant antiviral activity. A study identified several thieno[3,2-b]pyrrole derivatives as potent inhibitors of neurotropic alphaviruses, with some compounds showing half maximal inhibitory concentrations (IC50) below 10 µmol/L and selectivity indices greater than 20 in neuronal cell cultures . This suggests that this compound may also demonstrate similar antiviral efficacy.

Anti-inflammatory Effects

Thieno[3,2-b]pyrrole derivatives have been implicated in modulating immune responses. Specifically, compounds that interact with Toll-like receptors (TLRs) have shown promise in treating autoimmune and inflammatory diseases by inhibiting Interleukin-1 Receptor Associated Kinases (IRAKs) . The structural characteristics of this compound may enable it to act as an IRAK modulator, thereby reducing inflammation.

Structure-Activity Relationship (SAR)

The biological activity of thieno[3,2-b]pyrrole compounds is closely related to their chemical structure. A structure-activity relationship analysis has revealed that modifications to the thieno and pyrrole rings can enhance or diminish antiviral potency. For example, the presence of alkyl groups like isopentyl may influence the compound’s lipophilicity and cellular uptake, potentially improving its therapeutic index against viral infections .

Case Studies

  • Alphavirus Inhibition : In a high-throughput screening study involving over 50,000 compounds, several thieno[3,2-b]pyrrole derivatives were identified as effective against Western Equine Encephalitis Virus (WEEV) replication. These findings highlight the potential for developing new antiviral therapies based on this scaffold .
  • Inflammatory Response Modulation : Research into IRAK modulation has shown that thieno derivatives can significantly reduce pro-inflammatory cytokine production in vitro. This positions them as potential candidates for treating conditions like rheumatoid arthritis and other inflammatory disorders .

Q & A

Basic: What are the common synthetic routes for 4-isopentyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, and how do reaction conditions impact yield?

The synthesis typically involves cyclization of pre-functionalized thiophene and pyrrole precursors. Key steps include:

  • Thienopyrrole core formation : Cyclocondensation of substituted thiophenes with amino esters under acidic conditions (e.g., H₂SO₄ catalysis) .
  • Isopentyl and methyl group introduction : Alkylation at position 4 using isopentyl bromide and methylation at position 2 via nucleophilic substitution .
  • Carboxylic acid functionalization : Hydrolysis of ester intermediates (e.g., ethyl or methyl esters) using NaOH/EtOH .
    Yield optimization : Temperature control (60–80°C for cyclization), solvent polarity (DMF for alkylation), and stoichiometric ratios (1.2–1.5 equivalents for alkylating agents) are critical. Impurities like regioisomers may form if reaction times exceed 12 hours .

Advanced: How can researchers resolve structural ambiguities in this compound using spectroscopic and crystallographic methods?

  • NMR : Use 2D-COSY and HSQC to distinguish between thiophene (δ 6.8–7.2 ppm) and pyrrole (δ 7.5–8.0 ppm) protons. The isopentyl chain’s methyl groups appear as a doublet at δ 0.9–1.1 ppm .
  • X-ray crystallography : Resolves regiochemistry of substituents. For example, the 4-isopentyl group’s orientation relative to the carboxylic acid can be confirmed via hydrogen bonding patterns .
  • Mass spectrometry : High-resolution ESI-MS identifies fragmentation pathways (e.g., loss of CO₂ from the carboxylic acid group, m/z 44) .

Basic: What biological activities are associated with the thieno[3,2-b]pyrrole scaffold, and how does this compound compare?

Thienopyrroles exhibit:

  • Enzyme inhibition : Binding to kinases or proteases via the carboxylic acid’s chelation potential .
  • Antimicrobial activity : Disruption of bacterial cell membranes via hydrophobic interactions with the isopentyl chain .
    Comparison : The 2-methyl group may sterically hinder target binding compared to unsubstituted analogs, reducing potency but improving selectivity .

Advanced: How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s pharmacological profile?

  • Modify substituents :

    PositionSubstituentEffect
    2Methyl → EthylIncreased steric bulk, reduced off-target binding
    4Isopentyl → CyclohexylEnhanced lipophilicity, improved membrane permeability
    5Carboxylic acid → AmideReduced polarity, better CNS penetration
  • Assay design : Use enzymatic assays (e.g., kinase inhibition) paired with molecular docking to validate binding modes .

Basic: What are the stability and degradation pathways of this compound under varying pH and temperature conditions?

  • Acidic conditions (pH < 3) : Hydrolysis of the thiophene ring, leading to ring-opened byproducts.
  • Alkaline conditions (pH > 9) : Decarboxylation of the carboxylic acid group at elevated temperatures (>50°C) .
  • Storage recommendations : Store at –20°C in inert atmospheres (N₂ or Ar) to prevent oxidation of the pyrrole nitrogen .

Advanced: How can researchers address contradictory data in reported biological activity or synthetic yields?

  • Reproducibility checks : Validate reaction conditions (e.g., trace water in DMF reduces alkylation efficiency) .
  • Biological assay controls : Use positive controls (e.g., known kinase inhibitors) to rule out assay-specific artifacts .
  • Byproduct analysis : Employ LC-MS to identify impurities like regioisomers or oxidized derivatives .

Basic: What purification techniques are most effective for isolating this compound?

  • Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation of ester intermediates .
  • Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals of the carboxylic acid form .
  • HPLC : Reverse-phase C18 columns resolve closely related analogs (e.g., 4-isopentyl vs. 4-pentyl derivatives) .

Advanced: How can computational modeling predict this compound’s solubility and reactivity?

  • DFT calculations : Estimate pKa of the carboxylic acid group (~4.2) and predict nucleophilic attack sites (e.g., pyrrole C-3) .
  • MD simulations : Model membrane permeability using logP values (estimated logP = 2.8 for the isopentyl derivative) .
  • Solubility prediction : COSMO-RS simulations in water (<0.1 mg/mL) suggest need for co-solvents (e.g., DMSO) in biological assays .

Basic: What spectroscopic signatures distinguish this compound from its analogs?

  • IR : Carboxylic acid O-H stretch (2500–3000 cm⁻¹) and thiophene C-S vibration (670–710 cm⁻¹) .
  • ¹³C NMR : The carbonyl carbon of the carboxylic acid resonates at δ 170–175 ppm, while the thiophene C-2 appears at δ 125–130 ppm .

Advanced: What strategies can mitigate synthetic challenges like low regioselectivity or side reactions?

  • Directed metallation : Use LDA to deprotonate position 4 selectively before alkylation .
  • Protecting groups : Temporarily protect the carboxylic acid as a methyl ester during alkylation to prevent side reactions .
  • Catalyst screening : Test Pd(II) catalysts for Suzuki couplings when introducing aryl substituents .

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